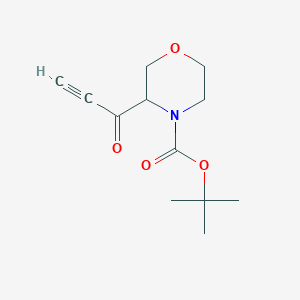

tert-Butyl 3-(prop-2-ynoyl)morpholine-4-carboxylate

説明

Chemical Structure: The compound tert-butyl 3-(prop-2-ynoyl)morpholine-4-carboxylate (CAS: 1824240-29-0) features a morpholine ring substituted at the 3-position with a propargyl (prop-2-ynoyl) group and at the 4-position with a tert-butyloxycarbonyl (Boc) protecting group . Its molecular formula is C₁₂H₁₉NO₃, with a molecular weight of 225.29 g/mol.

特性

分子式 |

C12H17NO4 |

|---|---|

分子量 |

239.27 g/mol |

IUPAC名 |

tert-butyl 3-prop-2-ynoylmorpholine-4-carboxylate |

InChI |

InChI=1S/C12H17NO4/c1-5-10(14)9-8-16-7-6-13(9)11(15)17-12(2,3)4/h1,9H,6-8H2,2-4H3 |

InChIキー |

WWWVJIGNJVWEIR-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)N1CCOCC1C(=O)C#C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(prop-2-ynoyl)morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with propargyl bromide in the presence of a base. The reaction conditions often include solvents like dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent quality and yield.

化学反応の分析

Types of Reactions

tert-Butyl 3-(prop-2-ynoyl)morpholine-4-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where the propargyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

科学的研究の応用

Chemistry

In chemistry, tert-Butyl 3-(prop-2-ynoyl)morpholine-4-carboxylate is used as an intermediate in the synthesis of more complex molecules. It is particularly useful in the preparation of heterocyclic compounds and pharmaceuticals .

Biology

In biological research, this compound is used to study enzyme interactions and as a building block for bioactive molecules. It can be incorporated into larger molecules that interact with biological targets .

Medicine

In medicinal chemistry, tert-Butyl 3-(prop-2-ynoyl)morpholine-4-carboxylate is explored for its potential therapeutic properties. It serves as a precursor for drugs targeting various diseases .

Industry

In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its unique structure makes it valuable for creating polymers and other advanced materials .

作用機序

The mechanism of action of tert-Butyl 3-(prop-2-ynoyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. The exact pathways depend on the specific application and the molecular targets involved .

類似化合物との比較

Key Features :

- Boc Group : Enhances stability during synthetic processes by protecting the amine functionality.

- Propargyl Substituent : The alkyne group enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making it valuable for bioconjugation and polymer synthesis .

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The following table highlights structural analogs of tert-butyl morpholine carboxylates and their distinguishing features:

生物活性

tert-Butyl 3-(prop-2-ynoyl)morpholine-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and therapeutic implications based on current research findings.

Chemical Structure

The molecular structure of tert-Butyl 3-(prop-2-ynoyl)morpholine-4-carboxylate features a morpholine ring substituted with a tert-butyl group and a propargyl moiety. This unique configuration is believed to contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential as an antitubercular agent and its role in inhibiting specific enzymatic pathways.

Antitubercular Activity

Recent studies have indicated that compounds similar to tert-butyl 3-(prop-2-ynoyl)morpholine-4-carboxylate exhibit promising antitubercular properties. For instance, research highlighted the optimization of triazine derivatives that include morpholine moieties, which demonstrated significant efficacy against Mycobacterium tuberculosis (M. tuberculosis) through mechanisms involving nitric oxide (NO•) release and inhibition of the InhA enzyme, crucial for fatty acid biosynthesis in bacteria .

The mechanisms by which tert-butyl 3-(prop-2-ynoyl)morpholine-4-carboxylate exerts its biological effects are still being elucidated. Key proposed mechanisms include:

- Inhibition of Enzymatic Pathways : The compound may inhibit critical enzymes involved in bacterial metabolism, particularly those linked to the fatty acid synthesis pathway.

- Nitric Oxide Release : Similar compounds have been shown to induce NO• production within bacterial cells, contributing to their bactericidal effects .

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds, providing insights into their pharmacological profiles:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。